molecular formula C12H9F3N2O4 B1458703 3-[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid CAS No. 2058426-46-1

3-[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid

Cat. No.: B1458703
CAS No.: 2058426-46-1
M. Wt: 302.21 g/mol
InChI Key: YZPGPQOKYIZYTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid is a chemical compound with the molecular formula C12H9F3N2O4 and a molecular weight of 302.21 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C12H9F3N2O4. It contains a trifluorophenyl group attached to an imidazolidin ring, which is further connected to a propanoic acid group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not provided in the available sources .

Properties

IUPAC Name

3-[2,5-dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O4/c13-6-3-5(4-7(14)10(6)15)17-11(20)8(16-12(17)21)1-2-9(18)19/h3-4,8H,1-2H2,(H,16,21)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPGPQOKYIZYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)N2C(=O)C(NC2=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid
Reactant of Route 3
3-[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid
Reactant of Route 4
3-[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid
Reactant of Route 5
3-[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid
Reactant of Route 6
Reactant of Route 6
3-[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid

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